5-(2,4-Difluorophenyl)furan-2-carbaldehyde
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Overview
Description
5-(2,4-Difluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6F2O2 and a molecular weight of 208.16 g/mol . It is a furan derivative substituted with a 2,4-difluorophenyl group at the 5-position and an aldehyde group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)furan-2-carbaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the two aldehyde compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
Reduction: 5-(2,4-Difluorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2,4-Difluorophenyl)furan-2-carbaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure but with only one fluorine atom on the phenyl ring.
5-(3,4-Difluorophenyl)furan-2-carbaldehyde: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Uniqueness
5-(2,4-Difluorophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKLUPUCUUTVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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